Cas no 5766-03-0 (2-(3,4-dimethylphenyl)-2-hydroxyacetic acid)

2-(3,4-dimethylphenyl)-2-hydroxyacetic acid Chemical and Physical Properties
Names and Identifiers
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- 3,4-Dimethylmandelic acid
- 2-(3,4-dimethylphenyl)-2-hydroxyacetic acid
- 2-Hydroxy-2-(3,4-dimethylphenyl)acetic acid
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- Inchi: 1S/C10H12O3/c1-6-3-4-8(5-7(6)2)9(11)10(12)13/h3-5,9,11H,1-2H3,(H,12,13)
- InChI Key: NIPMHSMEJUYERC-UHFFFAOYSA-N
- SMILES: OC(C(=O)O)C1C=CC(C)=C(C)C=1
Computed Properties
- Exact Mass: 180.078644241g/mol
- Monoisotopic Mass: 180.078644241g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 57.5
2-(3,4-dimethylphenyl)-2-hydroxyacetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010003598-500mg |
3,4-Dimethylmandelic acid |
5766-03-0 | 97% | 500mg |
$798.70 | 2023-09-01 | |
Enamine | EN300-1851134-0.05g |
2-(3,4-dimethylphenyl)-2-hydroxyacetic acid |
5766-03-0 | 0.05g |
$348.0 | 2023-09-19 | ||
Enamine | EN300-1851134-0.25g |
2-(3,4-dimethylphenyl)-2-hydroxyacetic acid |
5766-03-0 | 0.25g |
$381.0 | 2023-09-19 | ||
Enamine | EN300-1851134-5g |
2-(3,4-dimethylphenyl)-2-hydroxyacetic acid |
5766-03-0 | 5g |
$1199.0 | 2023-09-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1964765-1g |
2-(3,4-Dimethylphenyl)-2-hydroxyacetic acid |
5766-03-0 | ≥95% | 1g |
¥5428.00 | 2024-05-08 | |
Alichem | A010003598-250mg |
3,4-Dimethylmandelic acid |
5766-03-0 | 97% | 250mg |
$475.20 | 2023-09-01 | |
Alichem | A010003598-1g |
3,4-Dimethylmandelic acid |
5766-03-0 | 97% | 1g |
$1579.40 | 2023-09-01 | |
Enamine | EN300-1851134-5.0g |
2-(3,4-dimethylphenyl)-2-hydroxyacetic acid |
5766-03-0 | 5g |
$2858.0 | 2023-06-01 | ||
Enamine | EN300-1851134-2.5g |
2-(3,4-dimethylphenyl)-2-hydroxyacetic acid |
5766-03-0 | 2.5g |
$810.0 | 2023-09-19 | ||
Enamine | EN300-1851134-1.0g |
2-(3,4-dimethylphenyl)-2-hydroxyacetic acid |
5766-03-0 | 1g |
$986.0 | 2023-06-01 |
2-(3,4-dimethylphenyl)-2-hydroxyacetic acid Related Literature
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1. Book reviews
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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5. Book reviews
Additional information on 2-(3,4-dimethylphenyl)-2-hydroxyacetic acid
Introduction to 2-(3,4-dimethylphenyl)-2-hydroxyacetic acid (CAS No. 5766-03-0)
2-(3,4-dimethylphenyl)-2-hydroxyacetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 5766-03-0, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a hydroxyacetic acid moiety attached to a 3,4-dimethylphenyl group, has garnered attention due to its structural complexity and potential biological activities. The presence of both aromatic and hydroxyl functional groups makes it a versatile intermediate in synthetic chemistry, particularly in the development of fine chemicals and pharmaceuticals.
The structure of 2-(3,4-dimethylphenyl)-2-hydroxyacetic acid is characterized by its aromatic ring system substituted with two methyl groups at the 3 and 4 positions, which influences its electronic properties and reactivity. The hydroxyacetic acid part introduces a carboxylic acid group and a hydroxyl group, making it a potential precursor for various derivatives with different biological functions. This dual functionality has sparked interest in its role as a building block in medicinal chemistry.
In recent years, there has been growing interest in the pharmacological applications of compounds like 2-(3,4-dimethylphenyl)-2-hydroxyacetic acid. Research has indicated that such molecules may exhibit properties relevant to inflammation modulation, pain management, and even neuroprotective effects. The aromatic ring system can interact with biological targets such as enzymes and receptors, while the hydroxyl and carboxylic acid groups can participate in hydrogen bonding interactions, enhancing binding affinity.
One of the most compelling aspects of 2-(3,4-dimethylphenyl)-2-hydroxyacetic acid is its utility as a synthetic intermediate. Chemists have leveraged its structure to develop more complex molecules with tailored properties. For instance, it can be used to synthesize derivatives that mimic natural bioactive compounds or to create novel scaffolds for drug discovery. The ability to modify both the aromatic ring and the hydroxylacetic acid moiety provides chemists with a high degree of flexibility in designing new chemical entities.
The chemical synthesis of 2-(3,4-dimethylphenyl)-2-hydroxyacetic acid typically involves multi-step reactions starting from readily available precursors. One common approach involves the Friedel-Crafts alkylation of benzene derivatives followed by functional group transformations to introduce the hydroxyl and carboxylic acid groups. Advances in catalytic methods have improved the efficiency and selectivity of these reactions, making the synthesis more scalable and sustainable.
From a biological perspective, the potential applications of 2-(3,4-dimethylphenyl)-2-hydroxyacetic acid are vast. Studies have suggested that compounds with similar structures may inhibit enzymes involved in inflammatory pathways, such as COX-2 or lipoxygenase. Additionally, the hydroxyl group can participate in redox reactions, which are crucial for cellular signaling processes. These interactions make it an attractive candidate for further investigation in drug development.
The spectroscopic characterization of 2-(3,4-dimethylphenyl)-2-hydroxyacetic acid is also well-documented. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) provide detailed insights into its molecular structure and purity. These analytical methods are essential for ensuring the compound's quality before it is used in further research or industrial applications.
In conclusion, 2-(3,4-dimethylphenyl)-2-hydroxyacetic acid (CAS No. 5766-03-0) represents a fascinating compound with significant potential in both synthetic chemistry and pharmaceutical research. Its unique structural features make it a valuable intermediate for creating more complex molecules, while its biological properties suggest possible applications in modulating inflammatory responses and other physiological processes. As research continues to uncover new ways to utilize this compound, its importance is likely to grow within the scientific community.
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